![molecular formula C23H24N2O3 B3004674 N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide CAS No. 2361693-66-3](/img/structure/B3004674.png)
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide, commonly known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PP2A is a protein phosphatase that plays a critical role in regulating cellular signaling pathways. Inhibition of PP2A has been shown to have a significant impact on the progression of various diseases, including cancer.
Wirkmechanismus
PP2A inhibitor works by inhibiting the activity of PP2A, which leads to the dysregulation of various cellular signaling pathways. This dysregulation results in the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Biochemical and Physiological Effects
PP2A inhibitor has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. Inhibition of PP2A leads to the dysregulation of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation. This dysregulation leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
PP2A inhibitor has several advantages for lab experiments, including its high potency and selectivity for PP2A inhibition. However, the compound has some limitations, including its poor solubility in water and its potential toxicity in vivo.
Zukünftige Richtungen
There are several future directions for the research on PP2A inhibitor, including:
1. Development of more potent and selective PP2A inhibitors for cancer treatment.
2. Investigation of the potential therapeutic applications of PP2A inhibitor in other diseases, such as neurodegenerative disorders.
3. Examination of the molecular mechanisms underlying the dysregulation of cellular signaling pathways in response to PP2A inhibition.
4. Exploration of the potential combination therapies involving PP2A inhibitor and other chemotherapeutic agents.
Conclusion
PP2A inhibitor is a promising candidate for cancer treatment due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. The compound has several advantages for lab experiments, including its high potency and selectivity for PP2A inhibition. However, further research is needed to fully understand the potential therapeutic applications of PP2A inhibitor and its underlying molecular mechanisms.
Synthesemethoden
The synthesis of PP2A inhibitor involves the reaction between 3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl chloride and 4-aminostyrene, followed by the reaction with prop-2-enamide. The compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
PP2A inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of PP2A has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer. Additionally, PP2A inhibitor has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[4-(3-phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-2-20(26)24-19-10-8-18(9-11-19)22(27)25-16-23(12-14-28-15-13-23)21(25)17-6-4-3-5-7-17/h2-11,21H,1,12-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSSVQQWVTOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CC3(C2C4=CC=CC=C4)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Phenyl-7-oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.